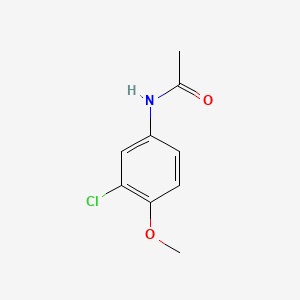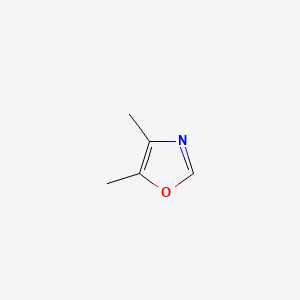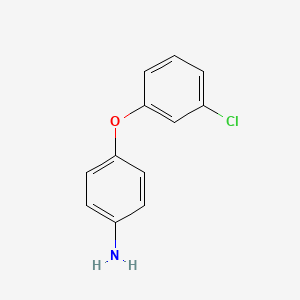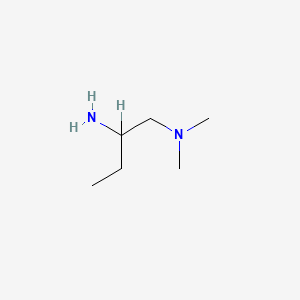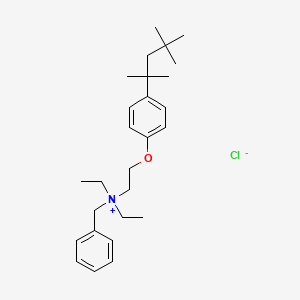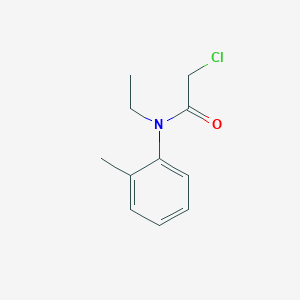
1,1,1,3,3,3-六氟-2-苯基丙-2-醇
描述
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol, also known as α,α-Bis(trifluoromethyl)benzyl alcohol, is an organic compound with the molecular formula C9H6F6O . It has a molecular weight of 244.13 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H . The Canonical SMILES string is C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O . Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .Physical And Chemical Properties Analysis
This compound has a boiling point of 160 °C and a density of 1.45 g/mL at 25 °C . It is soluble in most organic solvents . The refractive index n20/D is 1.415 (lit.) .科学研究应用
光刻/纳米图案化材料
该化合物用于制备六氟醇官能化甲基丙烯酸酯聚合物,这些聚合物对光刻和纳米图案化材料至关重要。 这些材料在微细加工领域至关重要,它们被用来在微观尺度上创建用于各种应用的图案,包括半导体器件和纳米技术 .
傅里德尔-克拉夫茨反应
由于其极性和高电离能力,1,1,1,3,3,3-六氟-2-苯基丙-2-醇在傅里德尔-克拉夫茨反应中起着重要作用。 这些反应是一种亲电芳香取代反应,允许将烷基连接到芳香环上,从而改变化合物的化学性质 .
气相色谱-质谱联用 (GCMS)
该化合物用于 GCMS 的样品制备,这是一种将气相色谱和质谱联用的方法,用于识别测试样品中的不同物质。 这种应用在分析化学中尤其重要,用于检测和定量化合物 .
聚合溶剂
它是一种有效的溶剂,用于 Cu(0) 介导的甲基丙烯酸甲酯单电子转移活性自由基聚合和苯乙烯聚合。 这种应用在聚合物化学领域意义重大,因为它有助于合成具有特定性能的聚合物 .
安全和危害
作用机制
Target of Action
It is known to be an effective solvent for cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate .
Mode of Action
The compound interacts with its targets by acting as a solvent in the polymerization process . It facilitates the polymerization of methyl methacrylate through Cu(0)-mediated single electron transfer-living radical polymerization .
Biochemical Pathways
The compound is involved in the polymerization pathway of methyl methacrylate . The downstream effects of this pathway include the formation of polymethyl methacrylate, a material widely used in various industries due to its transparency, resistance to UV light, and overall durability .
Pharmacokinetics
As a solvent, it is likely to have high bioavailability in the specific reactions it is involved in .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the facilitation of polymerization reactions . This results in the formation of polymethyl methacrylate .
生化分析
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol plays a significant role in biochemical reactions due to its ability to act as a solvent for various polymerization processes. It is particularly effective in Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . The compound interacts with enzymes and proteins involved in these polymerization processes, facilitating the formation of polymers with controlled molecular weights and architectures. The nature of these interactions involves the stabilization of radical intermediates and the promotion of efficient chain propagation.
Molecular Mechanism
The molecular mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in polymerization reactions, 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol stabilizes radical intermediates, promoting efficient chain propagation and polymer formation . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol can change over time due to its stability and degradation properties. The compound is known for its high thermal stability, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to certain conditions, such as high temperatures or oxidative environments, may lead to its degradation. Long-term effects on cellular function observed in in vitro or in vivo studies may include alterations in enzyme activity and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol vary with different dosages in animal models. At low doses, the compound may act as an effective solvent without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation of the respiratory system, skin, and eyes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be used safely without causing harm to the animal models.
Metabolic Pathways
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is involved in various metabolic pathways, particularly those related to its role as a solvent in polymerization reactions. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in radical polymerization processes can affect the rate and efficiency of polymer formation .
Transport and Distribution
Within cells and tissues, 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues may also be influenced by its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its functions. For example, the compound may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals .
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPIZCAYJQCTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061051 | |
| Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
718-64-9 | |
| Record name | α,α-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=718-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha,alpha-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 718-64-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HFPP interact with alkyl peroxy radicals and what are the downstream effects?
A1: HFPP interacts with sec-alkyl peroxy radicals by forming a hydrogen bond. [] This interaction stabilizes the radical, leading to a significant increase in its lifetime. [] The formation of the hydrogen bond is also associated with a decrease in the g-value of the radical, indicating a change in its electronic structure. []
Q2: What is the enthalpy change associated with the formation of the hydrogen bond between HFPP and the alkyl peroxy radical?
A2: The research estimates an enthalpy change of -3.4 kcal mol-1 for the formation of the hydrogen-bonded complex between HFPP and the alkyl peroxy radical. [] This negative value indicates that the formation of the hydrogen bond is an exothermic process, which contributes to the increased stability of the radical.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




